N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 3-chloro-4-methylphenyl group at the N1 position and a 4-phenoxyphenylamino moiety at the C5 position. This scaffold is structurally analogous to several bioactive triazole carboxamides reported in medicinal chemistry literature, particularly those targeting kinase pathways (e.g., Wnt/β-catenin, Hsp90) or exhibiting antitumor activity .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(4-phenoxyanilino)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-14-7-8-16(13-19(14)23)25-22(29)20-21(27-28-26-20)24-15-9-11-18(12-10-15)30-17-5-3-2-4-6-17/h2-13H,1H3,(H,25,29)(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSWWRDFHCCQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.82 g/mol. The compound features a triazole ring, which is known for its diverse pharmacological activities.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of triazole compounds often exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- A study highlighted the synthesis of 1,2,3-triazole derivatives that demonstrated potent antiproliferative effects against several cancer cell lines, including MCF-7 (IC50 = 1.1 μM), HCT-116 (IC50 = 2.6 μM), and HepG2 (IC50 = 1.4 μM) .
- The compound's mechanism involves the inhibition of TS, with IC50 values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) .
Antimicrobial Activity
The antimicrobial potential of triazole compounds has also been widely studied. The compound has shown efficacy against various bacterial strains.
Key Findings:
- In vitro evaluations revealed that certain triazole derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .
- The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting strong inhibitory effects against pathogenic bacteria.
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their anticancer properties through various assays. The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced antiproliferative activity .
- Comparative Analysis : Another research effort compared the antimicrobial efficacy of newly synthesized triazoles with established antibiotics. The findings showed that some derivatives had comparable or superior activity against resistant bacterial strains .
Research Data Table
The following table summarizes key research findings related to the biological activity of this compound:
Scientific Research Applications
The compound N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Molecular Formula
The molecular formula of this compound is .
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar triazole derivatives. For instance, compounds with structural similarities have shown significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% . This suggests that This compound may possess similar anticancer efficacy.
Inhibition of Enzymatic Activity
Triazoles are known to inhibit specific enzymes involved in cancer progression. For example, docking studies have indicated that triazole derivatives can act as potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes and cancer metastasis . This positions the compound as a candidate for further investigation into its role as an anti-inflammatory agent.
Antimicrobial Properties
Triazole compounds have been studied for their antimicrobial activities. The incorporation of various substituents can enhance their effectiveness against bacterial and fungal strains. Preliminary data suggest that modifications to the triazole structure can lead to increased antimicrobial potency .
Agricultural Applications
There is growing interest in utilizing triazole compounds as agrochemicals due to their fungicidal properties. Triazoles are often employed in crop protection strategies against fungal pathogens, making them valuable in agricultural research .
Table 1: Anticancer Activity of Similar Triazole Compounds
| Compound Name | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
| Target Compound | Various | TBD |
Table 2: Inhibitory Effects on Enzymatic Activity
| Enzyme | Compound Tested | Inhibition (%) |
|---|---|---|
| 5-LOX | Compound A | 67.55 |
| COX-2 | Compound B | TBD |
| Target Compound | TBD | TBD |
Case Study 1: Anticancer Efficacy
A study conducted on various triazole derivatives demonstrated that modifications to the phenyl ring significantly influenced anticancer activity. The introduction of halogen groups was found to enhance cytotoxic effects against prostate cancer cells, suggesting that similar modifications in This compound could yield promising results.
Case Study 2: Enzyme Inhibition
In silico studies using molecular docking techniques revealed that certain triazole derivatives effectively bind to the active sites of enzymes like 5-lipoxygenase. This binding affinity correlates with their potential as therapeutic agents in inflammatory diseases and cancer treatment.
Comparison with Similar Compounds
Key Structural Variations:
Analysis :
- Chlorophenyl vs. Fluorophenyl : The target compound’s 3-chloro-4-methylphenyl group may enhance hydrophobic interactions compared to fluorophenyl analogs (e.g., ), but could reduce solubility.
- Phenoxyphenylamino vs.
- Comparison with 3o : The quinolin-2-yl group in 3o likely improves DNA intercalation or kinase binding, whereas the target’s phenoxyphenylamino group may favor interactions with aromatic residues in protein pockets.
Analytical Data:
Insights: The absence of explicit analytical data for the target compound necessitates reliance on structural analogs. For instance, the 4-phenoxyphenylamino group would likely produce distinct deshielded aromatic protons in NMR (δ >7.0) compared to acetylphenyl analogs (δ ~2.4 for CH3 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
